Hydrocinnamamide
Overview
Description
Hydrocinnamamide is an organic compound with the chemical formula C6H5CH2CONH2. It is a derivative of cinnamic acid, a naturally occurring aromatic compound found in many plants. Hydrocinnamamide has been studied extensively due to its potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Anticancer Potential
- Hydroxycinnamamide derivatives have been identified with significant anticancer potential, particularly against breast cancer cell lines such as MDA-MB‑231, MCF-7, and non-malignant HEK-293. These derivatives, notably compounds 3b and 3h, have shown promising activity in inducing apoptosis and affecting mitochondrial membrane potential in cancer cells, primarily through the initiation of reactive oxygen species (ROS) (Shukla et al., 2018).
Inhibitors of Tyrosine-Specific Protein Kinase
- Some hydroxycinnamamide derivatives, such as 4-hydroxycinnamamide derivatives, have been found to inhibit tyrosine-specific protein kinase activity. This is particularly relevant in the context of the epidermal growth factor (EGF) receptor, suggesting their potential as targeted therapeutic agents (Shiraishi et al., 1987).
Antioxidant Defense in Diabetes
- Bis-o-hydroxycinnamoylmethane, an analogue of natural curcuminoid, has been studied for its antioxidant properties, particularly in protecting pancreatic beta-cells against damage in diabetic conditions. This suggests a role in mitigating oxidative stress associated with diabetes (Srivivasan et al., 2003).
Role in Plant Immunity
- Hydroxycinnamic acid amides (HCAAs) from the hydroxycinnamamide pathway in plants play critical roles in plant-pathogen interactions and plant defenses against various pathologies. This pathway is integral to plant immune responses, involving mechanisms like reactive oxygen species (ROS) and cell wall response (Liu et al., 2022).
Histone Deacetylase Inhibition
- N-hydroxycinnamamide-based Histone Deacetylase Inhibitors (HDACIs) have been developed, demonstrating significant inhibitory activity and potential antitumor effects. These compounds, such as compound 11r, have shown promise in multiple tumor cell lines, with dual HDAC1/3 selectivity (Xiaoyang Li et al., 2014).
Radioprotection in Mice
- Dietary hydroxycinnamates, including caffeic acid, p-coumaric acid, and ferulic acid, have demonstrated protective effects against γ-radiation-induced cellular damages in mice, suggesting their potential as radioprotective agents (Kook et al., 2017).
properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTVXRJEYPGJX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443671 | |
Record name | Nalpha-Methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Methyl-L-phenylalaninamide | |
CAS RN |
17193-30-5 | |
Record name | Nalpha-Methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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